molecular formula C16H18N4O4 B2951918 2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886900-73-8

2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2951918
M. Wt: 330.344
InChI Key: UVNGABYZAIKSAY-UHFFFAOYSA-N
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Description

The compound “2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a nitrogen-containing heterocyclic compound . It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and its substituents . The reactivity can be affected by steric factors and the electronic properties of the substituents .

Future Directions

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to alter the compound’s physicochemical parameters and biological activity .

properties

IUPAC Name

2-hydroxy-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c21-12-6-3-8-19(12)9-4-7-17-14(22)13-15(23)18-11-5-1-2-10-20(11)16(13)24/h1-2,5,10,23H,3-4,6-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNGABYZAIKSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=C(N=C3C=CC=CN3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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